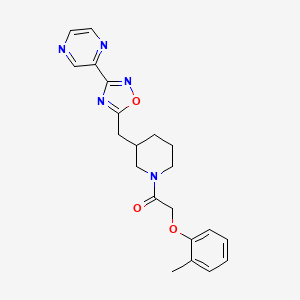

1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Description

Properties

IUPAC Name |

2-(2-methylphenoxy)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-15-5-2-3-7-18(15)28-14-20(27)26-10-4-6-16(13-26)11-19-24-21(25-29-19)17-12-22-8-9-23-17/h2-3,5,7-9,12,16H,4,6,10-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWKXEVDMQUHCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps:

Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the 1,2,4-Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives.

Coupling Reactions: The pyrazine and oxadiazole rings are then linked via a piperidine moiety using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Final Assembly: The final step involves the attachment of the o-tolyloxy group to the ethanone backbone, typically through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of this compound includes a piperidine ring linked to a pyrazinyl oxadiazole moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 441.5 g/mol. The presence of the pyrazine and oxadiazole rings suggests potential for antimicrobial and anticancer activities due to their established roles in drug design.

Pharmacological Applications

-

Antimicrobial Activity

- Compounds containing pyrazinyl and oxadiazole functionalities have been reported to exhibit significant antimicrobial properties. A study indicated that derivatives of 1,2,4-oxadiazoles showed promising activity against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural components .

-

Anti-inflammatory Effects

- The piperidine moiety is often associated with anti-inflammatory activity. Research has shown that certain piperidine derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models. This suggests that 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone may also be effective in treating inflammatory conditions .

-

Anticancer Potential

- The oxadiazole group has been linked to anticancer activity in various studies. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. Given the compound's unique structure, it may serve as a lead compound for developing new anticancer agents .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several oxadiazole derivatives and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings indicated a correlation between structural modifications and enhanced antimicrobial activity, suggesting that similar modifications in this compound could optimize its efficacy .

Case Study 2: Anti-inflammatory Assessment

In an experimental model of inflammation, compounds with piperidine structures were found to significantly reduce inflammation markers such as TNF-alpha and IL-6 levels. This case underscores the potential of this compound as a candidate for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is not fully understood but is believed to involve:

Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

Pathways: It could modulate signaling pathways involved in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Heterocyclic Core Variations

- 1,2,4-Oxadiazole vs. Tetrazole :

- Target Compound : Contains a 1,2,4-oxadiazole ring, which is electron-deficient and resistant to hydrolysis.

- Tetrazole Analogues (e.g., compounds from –3): Feature a tetrazole ring (1H-tetrazol-5-yl), which is more polar and acidic (pKa ~4.9). These are common in angiotensin II receptor blockers but may exhibit different metabolic pathways .

Substituents on the Heterocycle

- Pyrazin-2-yl vs. Patent Compounds (): Substituents like isopropyl or tert-butyl on the oxadiazole increase steric bulk and lipophilicity, favoring interactions with hydrophobic binding pockets (e.g., GPR119 agonists) .

Piperidine/Piperazine Derivatives

- Piperidin-1-yl vs. Piperazin-1-yl :

- Target Compound : The piperidine group lacks the additional nitrogen in piperazine, reducing basicity but improving blood-brain barrier penetration.

- Piperazine Derivatives (–3): Piperazine sulfonyl or allyl groups introduce polarity and hydrogen-bonding sites, often linked to antimicrobial activity .

Ethanone Substituents

- o-Tolyloxy vs. Thioether or Sulfonyl Groups: Target Compound: The o-tolyloxy group offers moderate lipophilicity and steric hindrance due to the ortho-methyl group.

Physicochemical Properties (Inferred)

Biological Activity

The compound 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic molecule that integrates various pharmacophores with potential biological activities. Its structural features suggest a promising profile for antimicrobial, anticancer, and neuroprotective applications. This article reviews the biological activity of this compound based on recent studies and findings.

Structural Overview

The compound consists of several key structural elements:

- Pyrazin-2-yl moiety, which is known for its role in enhancing biological activity.

- 1,2,4-Oxadiazole ring , recognized for its diverse pharmacological properties.

- Piperidine and o-tolyloxy groups , which may contribute to its lipophilicity and receptor binding.

Antimicrobial Activity

Research has shown that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

- A study by Dhumal et al. (2016) highlighted that oxadiazole derivatives demonstrated potent activity against Mycobacterium bovis BCG, suggesting their potential as antitubercular agents .

- Other studies have indicated that compounds with similar scaffolds can effectively inhibit Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like gentamicin .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively documented:

- A review by MDPI noted that certain oxadiazole derivatives could induce apoptosis in cancer cell lines by activating p53 and caspase pathways .

- For example, compounds with a similar structure to the target compound were shown to inhibit histone deacetylases (HDACs), leading to reduced proliferation of cancer cells .

Neuroprotective Effects

Some studies have suggested that oxadiazole-based compounds possess neuroprotective properties:

- Research indicates that these compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

Case Studies

The mechanisms underlying the biological activities of the compound are multifaceted:

- Antimicrobial Mechanism : The presence of the oxadiazole ring is believed to interfere with bacterial cell wall synthesis and disrupt metabolic pathways critical for bacterial survival .

- Anticancer Mechanism : The compound may induce apoptosis through the activation of intrinsic pathways involving caspases and p53 .

- Neuroprotective Mechanism : It may exert protective effects by modulating oxidative stress responses and inhibiting pro-inflammatory cytokines in neuronal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.